(3E)-2-phenyl-3-(pyridin-4-ylmethylidene)chromen-4-one
Description
2-Phenyl-3-pyridin-4-ylmethylene-chroman-4-one is a compound that belongs to the class of chroman-4-one derivatives. These compounds are significant in medicinal chemistry due to their diverse biological activities. The chroman-4-one framework is an oxygen-containing heterocycle that acts as a major building block in many medicinal compounds .
Properties
Molecular Formula |
C21H15NO2 |
|---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
(3E)-2-phenyl-3-(pyridin-4-ylmethylidene)chromen-4-one |
InChI |
InChI=1S/C21H15NO2/c23-20-17-8-4-5-9-19(17)24-21(16-6-2-1-3-7-16)18(20)14-15-10-12-22-13-11-15/h1-14,21H/b18-14- |
InChI Key |
YQBABXZFWNTIHJ-JXAWBTAJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2/C(=C\C3=CC=NC=C3)/C(=O)C4=CC=CC=C4O2 |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=CC3=CC=NC=C3)C(=O)C4=CC=CC=C4O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-pyridin-4-ylmethylene-chroman-4-one typically involves the condensation of 2-phenylchroman-4-one with pyridine-4-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for chroman-4-one derivatives often involve large-scale organic synthesis techniques. These methods focus on optimizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms is becoming increasingly common in the industrial production of these compounds .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-3-pyridin-4-ylmethylene-chroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chroman-4-one derivatives .
Scientific Research Applications
2-Phenyl-3-pyridin-4-ylmethylene-chroman-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Phenyl-3-pyridin-4-ylmethylene-chroman-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions result in its observed biological effects, such as anticancer and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: The parent compound with a similar structure but lacking the phenyl and pyridinyl groups.
Flavonoids: A class of compounds with a similar chromanone framework but with different substituents.
Isoflavones: Compounds with a similar structure but with the phenyl group at a different position.
Uniqueness
2-Phenyl-3-pyridin-4-ylmethylene-chroman-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other chroman-4-one derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
